1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Enzyme Inhibition
Research into monoamidic derivatives of cyclohexanedicarboxylic and cyclopentanedicarboxylic acids, including structures related to "1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid," has identified potential applications as angiotensin converting enzyme (ACE) inhibitors. These compounds are designed with novel structures that offer alternative mechanisms to common ACE inhibitors, potentially providing new pathways for treating conditions such as hypertension (Turbanti et al., 1993).
Chemical Synthesis Methodologies
Studies have explored the reactions of acylamino derivatives, showcasing their role as versatile precursors to synthetically useful acylimines, including enamides and antibiotics such as tuberin. This highlights the compound's utility in the synthesis of complex organic molecules and its potential application in drug synthesis (Johnson et al., 1996).
Spectroscopic Analysis
Infrared, Raman, and 13C NMR spectroscopy have been employed to analyze polymorphic forms of related cyclopentanecarboxylic acid derivatives, aiding in the understanding of their structural and conformational properties. This research is crucial for the design of materials with desired physical and chemical properties (Terol et al., 1994).
Properties
IUPAC Name |
1,2,2-trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)7(8(13)12-4)5-6-11(10,3)9(14)15/h7H,5-6H2,1-4H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOKREPGYJVILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414686 | |
Record name | 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108879-65-8 | |
Record name | 1,2,2-TRIMETHYL-3-[(METHYLAMINO)CARBONYL]CYCLOPENTANECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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